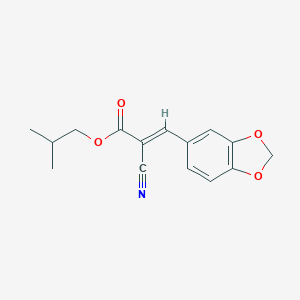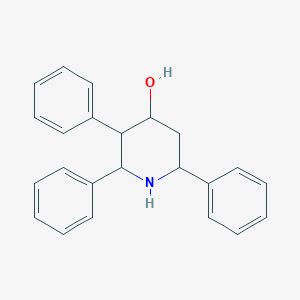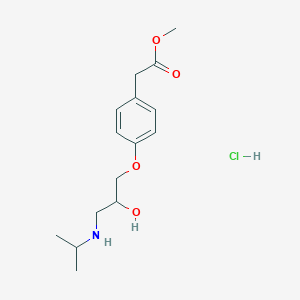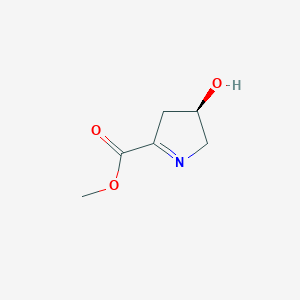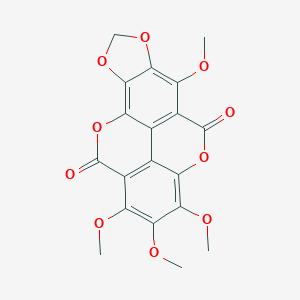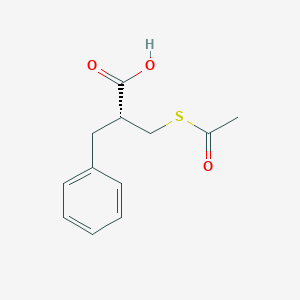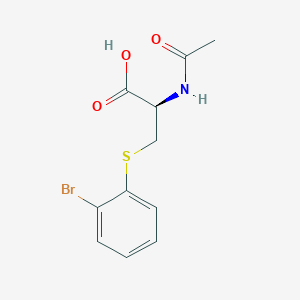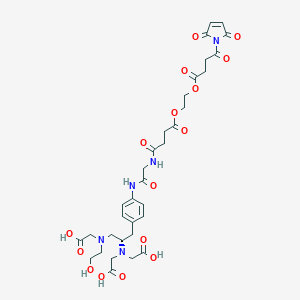
Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YM 46303 是一种选择性且有效的毒蕈碱受体拮抗剂,对 M3 受体具有高亲和力。
准备方法
YM 46303 的合成涉及制备奎宁环烷基杂芳基氨基甲酸酯衍生物。合成路线通常包括以下步骤:
奎宁环烷基中间体的形成: 这涉及奎宁环烷基与适当的试剂反应以形成中间体。
与联苯基氨基甲酸酯偶联: 然后在特定反应条件下将中间体与联苯基氨基甲酸酯偶联以形成 YM 46303
YM 46303 的工业生产方法没有被广泛记录,但合成通常遵循类似的步骤,并针对大规模生产进行了优化。
化学反应分析
YM 46303 经历了各种化学反应,包括:
氧化: YM 46303 在特定条件下可以被氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰化合物中的官能团。
这些反应中常用的试剂和条件包括氧化剂、还原剂和特定的催化剂,以促进反应。这些反应形成的主要产物取决于所用试剂和条件的具体情况。
科学研究应用
YM 46303 具有多种科学研究应用,包括:
化学: 用作模型化合物来研究毒蕈碱受体拮抗作用及其对各种化学途径的影响。
生物学: 用于涉及毒蕈碱受体(尤其是 M3 受体)的研究,以了解它们在生物过程中的作用。
医学: 研究其在治疗急迫性尿失禁和其他与毒蕈碱受体活性相关的疾病方面的潜在治疗应用。
作用机制
YM 46303 通过选择性地与 M3 毒蕈碱受体结合并拮抗其作用来发挥作用。该受体参与各种生理过程,包括平滑肌收缩和腺体分泌。 通过阻断 M3 受体,YM 46303 抑制这些过程,从而在急迫性尿失禁等疾病中产生治疗效果 .
相似化合物的比较
YM 46303 由于其对 M3 受体的选择性和效力高于其他毒蕈碱受体拮抗剂,因此具有独特性。类似的化合物包括:
达非那嗪: 一种用于类似治疗目的的选择性 M3 受体拮抗剂。
YM 46303 因其更高的选择性和效力而脱颖而出,使其成为研究和潜在治疗应用的宝贵化合物。
属性
CAS 编号 |
112028-42-9 |
|---|---|
分子式 |
C33H41N5O16 |
分子量 |
763.7 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[[2-[[4-[2-[4-(2,5-dioxopyrrol-1-yl)-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]amino]acetyl]amino]phenyl]propyl]-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C33H41N5O16/c39-12-11-36(18-29(45)46)17-23(37(19-30(47)48)20-31(49)50)15-21-1-3-22(4-2-21)35-25(41)16-34-24(40)5-9-32(51)53-13-14-54-33(52)10-8-28(44)38-26(42)6-7-27(38)43/h1-4,6-7,23,39H,5,8-20H2,(H,34,40)(H,35,41)(H,45,46)(H,47,48)(H,49,50)/t23-/m0/s1 |
InChI 键 |
YVWHQQRSCBAMFB-QHCPKHFHSA-N |
SMILES |
C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
规范 SMILES |
C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
同义词 |
EGS-HED3A ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


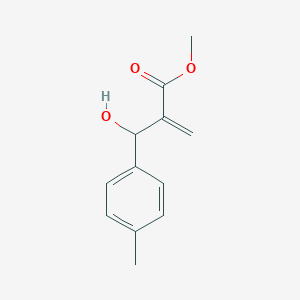
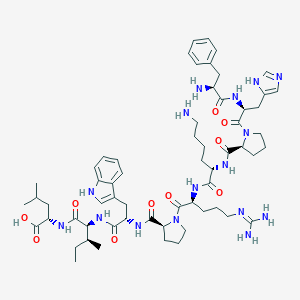
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
